VH032-O-C2-NH-Boc
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Overview
Description
VH032-O-C2-NH-Boc is a Boc-modified derivative of VH032, which serves as a ligand for von Hippel-Lindau (VHL) proteins. This compound is primarily used in the synthesis of PROTAC (PROteolysis TArgeting Chimeras) molecules, which are designed to degrade specific proteins by recruiting E3 ligases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VH032-O-C2-NH-Boc involves the modification of VH032 with a Boc (tert-butoxycarbonyl) protecting group. The protecting group can be removed under acidic conditions, making the compound suitable for direct use in PROTAC synthesis .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods ensure the compound’s purity and consistency, which are crucial for its application in scientific research .
Chemical Reactions Analysis
Types of Reactions
VH032-O-C2-NH-Boc undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc protecting group under acidic conditions
Substitution: The compound can participate in substitution reactions to form various derivatives
Common Reagents and Conditions
Acidic Conditions: Used for the removal of the Boc protecting group
Organic Solvents: Commonly used in the synthesis and purification processes
Major Products
The major products formed from these reactions include deprotected VH032 and various PROTAC molecules .
Scientific Research Applications
VH032-O-C2-NH-Boc has a wide range of applications in scientific research, including:
Mechanism of Action
VH032-O-C2-NH-Boc exerts its effects by serving as a ligand for VHL proteins. It recruits these proteins to form PROTAC molecules, which then target specific proteins for degradation. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation .
Comparison with Similar Compounds
Similar Compounds
VH032: The parent compound of VH032-O-C2-NH-Boc
VH032-C2-NH-Boc: Another Boc-modified derivative of VH032
VH032-PEG2-NH-Boc: A PEG-modified derivative of VH032
Uniqueness
This compound is unique due to its specific modification with a Boc protecting group, which allows for controlled deprotection and direct use in PROTAC synthesis. This makes it a valuable intermediate in the development of targeted protein degradation therapies .
Properties
Molecular Formula |
C31H45N5O7S |
---|---|
Molecular Weight |
631.8 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethyl]carbamate |
InChI |
InChI=1S/C31H45N5O7S/c1-19-25(44-18-34-19)21-10-8-20(9-11-21)15-33-27(39)23-14-22(37)16-36(23)28(40)26(30(2,3)4)35-24(38)17-42-13-12-32-29(41)43-31(5,6)7/h8-11,18,22-23,26,37H,12-17H2,1-7H3,(H,32,41)(H,33,39)(H,35,38)/t22-,23+,26-/m1/s1 |
InChI Key |
ZRBKAUWSBIPISX-MVERNJQCSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCNC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCNC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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